An In-depth Technical Guide to Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5)
An In-depth Technical Guide to Methyl 2-cyano-3-(dimethylamino)acrylate (CAS 1187-27-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-(dimethylamino)acrylate, with the CAS number 1187-27-5, is a versatile organic compound that serves as a valuable building block in synthetic chemistry.[1][2] Its unique trifunctional nature, possessing a methyl ester, a cyano group, and a dimethylamino group, makes it a highly reactive and adaptable reagent for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel molecular entities.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of Methyl 2-cyano-3-(dimethylamino)acrylate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1187-27-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 154.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid | |
| Melting Point | 82-84 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Chloroform, Ethyl acetate, Acetone). Insoluble in water. |
Table 2: Spectroscopic Data
| Spectrum | Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (s, 1H), 3.65 (s, 3H), 3.20 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.5, 158.2, 120.1, 75.8, 50.9, 42.1 |
| IR (KBr, cm⁻¹) ν | 2195 (C≡N), 1705 (C=O, ester), 1610 (C=C) |
| Mass Spectrum (EI, 70 eV) m/z (%) | 154 (M⁺, 100), 123 (85), 95 (40), 68 (55) |
Synthesis and Experimental Protocols
Synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate
A common and efficient method for the synthesis of Methyl 2-cyano-3-(dimethylamino)acrylate is the condensation reaction between methyl cyanoacetate and dimethylformamide dimethyl acetal (DMF-DMA).[3][4]
Experimental Protocol:
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To a solution of methyl cyanoacetate (1.0 eq) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (1.1 eq).
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Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure to yield a crude solid.
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Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure Methyl 2-cyano-3-(dimethylamino)acrylate.
Reactivity and Applications in Heterocyclic Synthesis
Methyl 2-cyano-3-(dimethylamino)acrylate is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-position of the acrylate system.
Synthesis of Pyrazoles
The reaction with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.[5]
Experimental Protocol:
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Dissolve Methyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) in ethanol (10 mL/mmol).
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Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 1-2 hours.
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The product often precipitates from the reaction mixture and can be collected by filtration.
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Wash the solid with cold ethanol and dry under vacuum to yield the desired 3-amino-4-cyanopyrazole derivative.
Synthesis of Pyrimidines
Condensation with guanidine or other amidines leads to the formation of substituted pyrimidines.[5]
Experimental Protocol:
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To a solution of sodium ethoxide (1.1 eq) in ethanol, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.
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Add Methyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) to the mixture.
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Reflux the reaction mixture for 6-8 hours.
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After cooling, neutralize the mixture with acetic acid.
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The precipitated product is collected by filtration, washed with water and ethanol, and dried.
Logical Relationship of Functional Groups in Reactivity
The reactivity of Methyl 2-cyano-3-(dimethylamino)acrylate is governed by the electronic interplay of its functional groups.
Safety and Handling
Methyl 2-cyano-3-(dimethylamino)acrylate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials such as strong acids and bases.
Conclusion
Methyl 2-cyano-3-(dimethylamino)acrylate is a highly valuable and versatile reagent in organic synthesis. Its straightforward preparation and high reactivity make it an ideal starting material for the construction of a diverse range of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate its use in research and development.
